An In-depth Technical Guide to the Physicochemical Properties of 4-Ethylpiperidin-2-one
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethylpiperidin-2-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Landscape for 4-Ethylpiperidin-2-one
In the realm of chemical research and drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's behavior from synthesis and purification to its formulation and pharmacokinetic profile. This guide is dedicated to a thorough exploration of the physicochemical properties of 4-Ethylpiperidin-2-one.
It is critical to preface this analysis with a key observation: publicly accessible, experimentally determined data for 4-Ethylpiperidin-2-one is notably scarce. This often occurs with novel or less-common chemical entities. Therefore, this guide will adopt a scientifically rigorous, inferential approach. We will first establish the foundational properties of the parent molecule, piperidin-2-one (also known as δ-valerolactam). Subsequently, we will elucidate the anticipated impact of the C4-ethyl substitution based on established principles of physical organic chemistry. This approach, blending foundational data with expert analysis, provides a robust predictive framework for researchers working with this compound.
Molecular Architecture and Identification
A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis. 4-Ethylpiperidin-2-one is a derivative of piperidin-2-one, featuring a saturated six-membered lactam ring with an ethyl group substituted at the fourth carbon atom relative to the carbonyl group.
Diagram: Chemical Structure of 4-Ethylpiperidin-2-one
Caption: 2D structure of 4-Ethylpiperidin-2-one.
| Identifier | Value | Source |
| IUPAC Name | 4-ethylpiperidin-2-one | - |
| Molecular Formula | C7H13NO | - |
| Molecular Weight | 127.18 g/mol | PubChem[1] |
| Canonical SMILES | CCC1CC(=O)NCC1 | - |
| CAS Number | Not readily available | - |
Core Physicochemical Parameters: An Inferential Analysis
The following table presents the known properties of the parent compound, piperidin-2-one, and a predicted range or value for 4-Ethylpiperidin-2-one. The rationale for these predictions is detailed in the subsequent sections.
| Property | Piperidin-2-one (Parent Compound) | 4-Ethylpiperidin-2-one (Predicted) | Rationale for Prediction |
| Melting Point (°C) | 38-40 | Likely lower, or a low-melting solid/oil | The ethyl group can disrupt crystal lattice packing. |
| Boiling Point (°C) | 256 (at 760 mmHg) | > 256 | Increased molecular weight and van der Waals forces. |
| Water Solubility | 291 g/L[2] | Significantly lower | The ethyl group increases hydrophobicity. |
| logP (Octanol/Water) | -0.4[3] | > -0.4 (likely positive) | Increased lipophilicity due to the ethyl group. |
| pKa (Acidic Proton) | ~17 (Amide N-H) | Similar to parent (~17) | The C4-ethyl group has a minimal electronic effect on the amide proton. |
Causality Behind Predicted Physicochemical Shifts
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Melting and Boiling Points: The introduction of an ethyl group increases the molecular weight and the surface area of the molecule. This leads to stronger intermolecular van der Waals forces, which require more energy to overcome, thus a higher boiling point is expected. However, the ethyl group may disrupt the regular packing of the molecules in a solid crystal lattice that is possible with the more symmetrical piperidin-2-one. This disruption can lead to a lower melting point or the compound existing as a liquid at room temperature.
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Solubility and Lipophilicity (logP): The amide group in piperidin-2-one is polar and capable of hydrogen bonding, contributing to its high water solubility. The addition of a non-polar ethyl group increases the overall hydrophobicity of the molecule. This will decrease its affinity for water and increase its affinity for non-polar solvents like octanol, resulting in lower water solubility and a higher logP value.
Spectroscopic and Analytical Profile (Predicted)
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1H NMR: The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), along with multiplets for the protons on the piperidinone ring. The N-H proton would likely appear as a broad singlet.
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13C NMR: The spectrum would feature seven distinct carbon signals. The carbonyl carbon would be the most downfield signal. The two carbons of the ethyl group would also be readily identifiable.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch would be expected in the region of 1650-1680 cm-1. An N-H stretching vibration would also be present around 3200-3400 cm-1.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 127.18. Common fragmentation patterns would likely involve the loss of the ethyl group.
Experimental Determination of Physicochemical Properties: A Methodological Overview
For researchers who have synthesized or acquired 4-Ethylpiperidin-2-one, the following standard experimental protocols are recommended for the definitive determination of its physicochemical properties.
Workflow for Physicochemical Property Determination
Diagram: Experimental Workflow
Caption: A generalized workflow for the experimental determination of key physicochemical properties.
Step-by-Step Experimental Protocols
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Purity and Structural Confirmation:
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a common starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. 1D (1H, 13C) and 2D (COSY, HSQC) NMR experiments should be conducted.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Melting Point Determination:
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Method: Differential Scanning Calorimetry (DSC) or a standard melting point apparatus.
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Procedure: A small, pure sample is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is recorded.
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Boiling Point Determination:
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Method: Micro-boiling point determination or thermogravimetric analysis (TGA).
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Procedure: For small quantities, a Siwoloboff apparatus can be used. TGA can also provide information on the boiling point under controlled atmospheric conditions.
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Solubility Determination (Shake-Flask Method):
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Method: The OECD Guideline 105 "Water Solubility" is the standard protocol.
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Procedure: An excess amount of 4-Ethylpiperidin-2-one is agitated in a known volume of water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method like HPLC.
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logP Determination (Shake-Flask Method):
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Method: Based on OECD Guideline 107.
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Procedure: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of the compound in each phase is measured. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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Conclusion and Future Outlook
While direct experimental data for 4-Ethylpiperidin-2-one remains elusive in the public domain, a robust, predictive understanding of its physicochemical properties can be established through a careful analysis of its parent compound, piperidin-2-one, and the application of fundamental chemical principles. It is anticipated that 4-Ethylpiperidin-2-one will be a higher boiling point liquid or low-melting solid with reduced water solubility and increased lipophilicity compared to its parent lactam.
For researchers engaged in the synthesis or use of this compound, the experimental protocols outlined in this guide provide a clear path to generating the empirical data necessary for advancing their work. Such data would be a valuable contribution to the broader chemical and pharmaceutical sciences community.
References
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Wikipedia. 4-Piperidone. [Link]
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PubChem. 1-Ethylpiperidin-4-one. [Link]
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PubChem. 4-Piperidinone, 1-[2-(2-thienyl)ethyl]-. [Link]
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Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
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FooDB. Showing Compound 2-Piperidinone (FDB028421). [Link]
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Wikipedia. 2-Piperidinone. [Link]
- Google Patents. CN108047125A - The preparation method of one kind (2R, 4R)
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The Good Scents Company. delta-valerolactone pentanoic acid, 5-hydroxy-, d-lactone. [Link]
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Rasayan Journal of Chemistry. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. [Link]
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Organic Chemistry Portal. 4-Piperidone synthesis. [Link]
